3,8-Dimethylundecane

描述

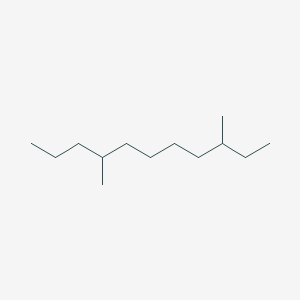

3,8-Dimethylundecane is a branched alkane with the molecular formula C₁₃H₂₈ (molecular weight: 184.36) and CAS number 17301-30-3 . Structurally, it features methyl groups at the 3rd and 8th positions of an 11-carbon chain. Its presence has been detected in natural products like green tea, where it decreases during decaffeination processes, suggesting volatility or reactivity under specific conditions .

属性

CAS 编号 |

17301-30-3 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

3,8-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-9-13(4)11-8-7-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |

InChI 键 |

WOGVWUCXENBLIV-UHFFFAOYSA-N |

SMILES |

CCCC(C)CCCCC(C)CC |

规范 SMILES |

CCCC(C)CCCCC(C)CC |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Physical Properties

3,8-Dimethylundecane belongs to a group of dimethyl-substituted undecanes. Key isomers and their properties are summarized below:

Key Observations :

- All isomers share identical molecular formulas but differ in branching positions, leading to variations in boiling points and chromatographic retention times . For example, 2,3-dimethylundecane elutes earlier than 4,8-dimethylundecane in GC-MS, indicating lower polarity .

- This compound is less prevalent in natural products compared to 2,3- and 2,6-dimethylundecane isomers, which dominate in biological systems .

2,3-Dimethylundecane

- Natural Occurrence : A major volatile compound in Ophiocordyceps sinensis (a medicinal fungus) and Viola serpens (herb) .

- Biological Role: Acts as a pheromone in white rhino dung, signaling sex and territorial status .

- Applications : Used in ecological studies to track animal behavior .

2,6-Dimethylundecane

- Natural Occurrence : Found in fermented tea products and Ophiocordyceps sinensis .

- Biological Role: Indicates female oestrous state in white rhinos .

- Applications: Potential biomarker for distinguishing fungal-insect complexes in traditional medicine .

2,7-Dimethylundecane

This compound

- Industrial Use: Limited to non-consumable applications due to safety advisories .

- Stability : Reduced concentrations in decaffeinated green tea highlight susceptibility to processing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。